molecular formula C17H26ClNO5 B5121905 N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate

N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate

Cat. No. B5121905
M. Wt: 359.8 g/mol
InChI Key: PBFOBVYKRFRTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate, also known as clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. Clenbuterol is a synthetic compound that has been used to treat respiratory disorders, such as asthma, and has also been used as a performance-enhancing drug in the bodybuilding community. The purpose of

Mechanism of Action

Clenbuterol acts as a selective beta-2 adrenergic agonist, which means it binds to and activates beta-2 adrenergic receptors in the body. This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then activates a number of downstream signaling pathways, including the activation of lipolysis and the inhibition of protein breakdown.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects on the body. These effects include increased muscle mass and protein synthesis, decreased body fat, improved cardiovascular function, and increased metabolic rate. Clenbuterol has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its ability to selectively activate beta-2 adrenergic receptors, its ability to increase muscle mass and reduce body fat, and its anti-inflammatory effects. The limitations of using N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate in lab experiments include its potential for abuse as a performance-enhancing drug, its potential for side effects such as tachycardia and hypertension, and the need for careful dosing to avoid toxicity.

Future Directions

For research on N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate include further studies on its effects on muscle growth and fat metabolism, the development of new analogs with improved selectivity and safety profiles, and the investigation of its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the long-term effects of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate use and to develop appropriate dosing guidelines for its use in scientific research.

Synthesis Methods

The synthesis of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate involves the reaction of 4-chloro-2-methylphenoxyacetic acid with butylamine in the presence of thionyl chloride. The resulting product is then reacted with oxalic acid to form the oxalate salt of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate. The purity of N-butyl-4-(4-chloro-2-methylphenoxy)-1-butanamine oxalate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Clenbuterol has been used in scientific research to study its effects on skeletal muscle growth, fat metabolism, and cardiovascular function. Clenbuterol has been shown to increase muscle mass and reduce body fat in animal models, making it a potential treatment for muscle wasting diseases. Clenbuterol has also been shown to improve cardiovascular function by increasing cardiac output and decreasing systemic vascular resistance.

properties

IUPAC Name

N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.C2H2O4/c1-3-4-9-17-10-5-6-11-18-15-8-7-14(16)12-13(15)2;3-1(4)2(5)6/h7-8,12,17H,3-6,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFOBVYKRFRTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=C(C=C1)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-(4-chloro-2-methylphenoxy)butan-1-amine;oxalic acid

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